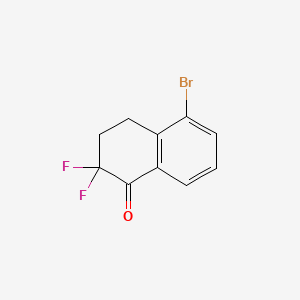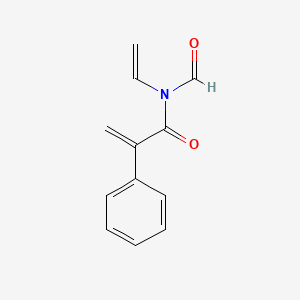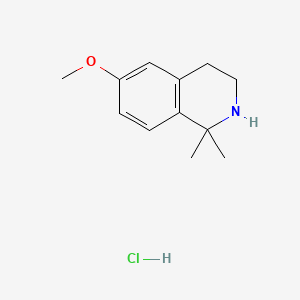
(E)-(4-(Dimethylamino)styryl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylamino group and an ethenyl group in the E-configuration. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of [(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The ethenyl group can be reduced to form the corresponding alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-(dimethylamino)phenol.
Reduction: Formation of 2-[4-(dimethylamino)phenyl]ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of organic dyes and materials for electronic devices.
作用機序
The mechanism of action of [(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the electron-donating dimethylamino group, which enhances the reactivity of the phenyl ring.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the dimethylamino and ethenyl groups, making it less reactive in certain cross-coupling reactions.
4-(Dimethylamino)phenylboronic acid: Similar structure but without the ethenyl group, resulting in different reactivity and applications.
Vinylboronic acid: Contains a vinyl group but lacks the phenyl and dimethylamino groups, leading to different chemical properties.
Uniqueness
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid is unique due to the combination of the boronic acid, dimethylamino, and ethenyl groups. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
特性
分子式 |
C10H14BNO2 |
|---|---|
分子量 |
191.04 g/mol |
IUPAC名 |
[(E)-2-[4-(dimethylamino)phenyl]ethenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO2/c1-12(2)10-5-3-9(4-6-10)7-8-11(13)14/h3-8,13-14H,1-2H3/b8-7+ |
InChIキー |
KNVGJRULKQLSLK-BQYQJAHWSA-N |
異性体SMILES |
B(/C=C/C1=CC=C(C=C1)N(C)C)(O)O |
正規SMILES |
B(C=CC1=CC=C(C=C1)N(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13456883.png)




![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
amine hydrochloride](/img/structure/B13456932.png)






![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
